5-Bromo-2-methoxyphenyl benzenesulfonate

Description

5-Bromo-2-methoxyphenyl benzenesulfonate (CAS: 1150271-32-1) is an aryl sulfonate ester featuring a bromine substituent at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and materials science research .

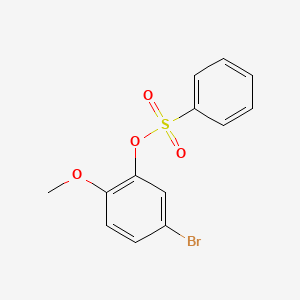

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4S/c1-17-12-8-7-10(14)9-13(12)18-19(15,16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQDOPMBPBNYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675096 | |

| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-32-1 | |

| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

5-Bromo-2-methoxyphenyl benzenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the synthesis, biological mechanisms, and activity data associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and sulfonation reactions. A common method starts with brominating 2-methoxyphenol followed by sulfonation to form the final product. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzenesulfonate derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | 144.51 |

| BS3 | PANC-1 | 0.097 | 97.06 |

| BS4 | U-251 | 0.246 | Not specified |

| BS3 | A549 | 7.65 | Not specified |

These results suggest that the ortho substitution of the methoxy group significantly enhances anticancer activity, with some derivatives exhibiting low toxicity towards normal cells .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as tubulin polymerization. For example, studies indicate that certain sulfonate derivatives can significantly enhance tubulin polymerization compared to control substances like paclitaxel .

- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with these compounds can induce cell cycle arrest in the G2/M phase, highlighting their potential as chemotherapeutic agents .

- Induction of Apoptosis : The compounds have also been observed to induce apoptosis in cancer cells, with significant increases in early and late apoptotic cell populations following treatment .

Case Studies

Several case studies have examined the biological activity of related sulfonate compounds:

- Study on K562 Cells : A derivative similar to this compound was tested on K562 cells, showing a marked increase in G2/M phase arrest and apoptosis induction at concentrations as low as 0.5 µM .

- PANC-1 Cell Line Analysis : In another study focusing on PANC-1 cells, a derivative exhibited an IC50 value of 0.097 µM, indicating potent anticancer activity with minimal toxicity towards normal cells .

Comparison with Similar Compounds

Aryl sulfonates exhibit diverse physicochemical and reactivity profiles depending on substituent type, position, and electronic effects. Below, 5-bromo-2-methoxyphenyl benzenesulfonate is compared with structurally related benzenesulfonate esters synthesized via electrochemical coupling (as described in ) and other derivatives.

Structural and Physical Properties

Key Observations:

- Substituent Effects: The bromine and methoxy groups in the target compound introduce steric and electronic effects distinct from para-substituted analogs (e.g., 4-bromo or 4-chloro derivatives).

- Physical State : Most aryl sulfonates in exist as oils, suggesting that this compound may also be liquid at room temperature, though direct data is unavailable.

- Spectral Data : The absence of NMR or HRMS data for the target compound limits direct comparisons. However, para-substituted analogs show characteristic aromatic proton signals between δ 7.2–7.8, which may shift slightly in the target due to substituent positioning .

Preparation Methods

Stepwise Synthesis via Acetylation, Bromination, and Deacetylation

A well-documented method involves three main steps:

| Step Number | Reaction Step | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation (Protection) | Hydroxyanisole + Acetic anhydride, sulfuric acid catalyst, 100°C, 6 hours | Formation of acetyl-protected 2-methoxyphenyl acetate |

| 2 | Bromination | Bromine, iron powder catalyst, DMF solvent, 70-80°C, 5 hours | Introduction of bromine at 5-position on protected ring |

| 3 | Deacetylation (Deprotection) | Sodium bicarbonate aqueous solution (10%), methanol, 80°C, heat until clear | Removal of acetyl group to regenerate phenol with bromine substituent |

This method yields 5-bromo-2-methoxyphenol as an intermediate, which can be further converted to the benzenesulfonate derivative by reaction with benzenesulfonyl chloride or related sulfonating agents.

- The acetylation step protects the phenolic hydroxyl to prevent side reactions during bromination.

- Iron powder catalyzes electrophilic bromination, ensuring regioselectivity at the 5-position.

- Deacetylation under mild basic conditions regenerates the free phenol.

This synthetic route is efficient with reported yields of intermediates around 70-80%, and the procedure is scalable for industrial applications.

Reaction Conditions and Optimization

| Reaction Step | Temperature (°C) | Solvent(s) | Catalyst/Reagent | Time | Notes |

|---|---|---|---|---|---|

| Acetylation | 100 | Acetic anhydride | Sulfuric acid | 6 hours | Vigorous stirring; protection step |

| Bromination | 70-80 | DMF | Bromine, iron powder catalyst | 5 hours | Controlled addition of bromine |

| Deacetylation | 80 | Methanol | Sodium bicarbonate (10% aq.) | Until clear | Mild basic hydrolysis |

| Sulfonation (typical) | 0-25 | Dichloromethane or similar | Benzenesulfonyl chloride, base (e.g., pyridine) | 1-3 hours | Usually performed under anhydrous conditions |

Research Findings and Practical Considerations

- Selectivity: Acetyl protection is critical to direct bromination selectively to the 5-position on the methoxyphenyl ring.

- Catalysis: Iron powder catalysis enhances bromination efficiency and regioselectivity.

- Purification: Extraction with ethyl acetate or dichloromethane, followed by washing and drying, yields high-purity intermediates.

- Environmental Impact: Use of mild deacetylation conditions and solvent recovery strategies reduce waste and improve sustainability.

- Scale-Up: The described methods have been demonstrated at gram to kilogram scales, suitable for industrial synthesis.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-bromo-2-methoxyphenyl benzenesulfonate?

- Answer: Use a combination of H/C NMR to confirm substitution patterns (e.g., bromine and methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify sulfonate (S=O) stretches (~1350–1200 cm). X-ray crystallography (as seen in structurally similar compounds) resolves 3D conformation and intermolecular interactions .

Q. How can nucleophilic substitution reactions be optimized for this compound?

- Answer: The bromine atom is a prime site for nucleophilic substitution. Use polar aprotic solvents (e.g., DMF, DMSO) with catalysts like Pd(PPh) for Suzuki couplings or CuI for Ullmann reactions. Monitor reaction progress via TLC/GC-MS. Base selection (e.g., KCO) is critical to avoid hydrolysis of the sulfonate group .

Q. What are the key stability considerations for storing this compound?

- Answer: Store in amber vials at 0–6°C to prevent photodegradation (common in brominated aromatics) and moisture absorption, which could hydrolyze the sulfonate ester. Use inert atmospheres (argon) for long-term storage .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for derivatization?

- Answer: Employ density functional theory (DFT) to calculate activation energies for substitution reactions at the bromine site. Reaction path search methods (e.g., IRC calculations) identify intermediates and transition states. Machine learning models trained on similar sulfonates can predict optimal solvents/catalysts .

Q. What strategies resolve contradictions in reported reactivity data for brominated sulfonates?

- Answer: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using a design of experiments (DoE) approach. For example, a central composite design can isolate factors causing discrepancies in Suzuki coupling yields . Cross-validate with kinetic studies (e.g., Eyring plots) to compare activation parameters .

Q. How do surface interactions affect the compound’s reactivity in heterogeneous catalysis?

- Answer: The sulfonate group’s polarity enhances adsorption onto metal oxide surfaces (e.g., TiO), altering reaction pathways. Use X-ray photoelectron spectroscopy (XPS) to study surface binding and in situ IR to track intermediate formation. Compare homogeneous vs. heterogeneous catalysis yields to quantify surface effects .

Q. What advanced purification techniques improve yield in multi-step syntheses?

- Answer: After initial column chromatography, employ recrystallization from ethanol/water mixtures to remove trace impurities. For scale-up, simulated moving bed (SMB) chromatography enhances resolution. Continuous flow reactors minimize byproduct formation during intermediate steps .

Methodological Guidance Table

Critical Notes

- Structural Analogs: Comparisons to 5-fluoro-2-methoxybenzaldehyde highlight how electron-withdrawing groups (Br vs. F) alter reactivity .

- Toxicology: Use EPA DSSTox data (https://comptox.epa.gov ) to assess environmental impacts of synthetic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.